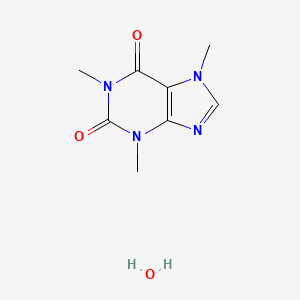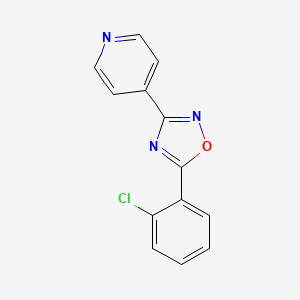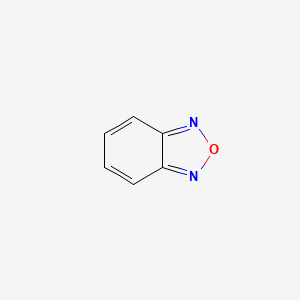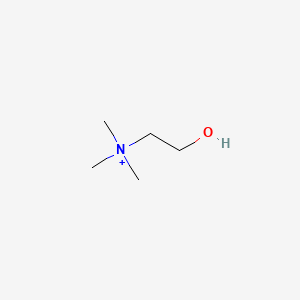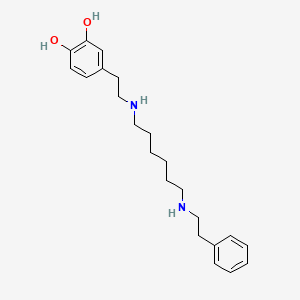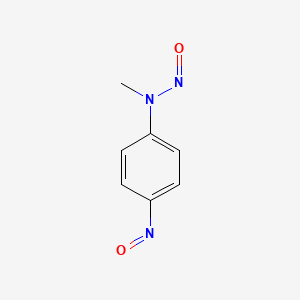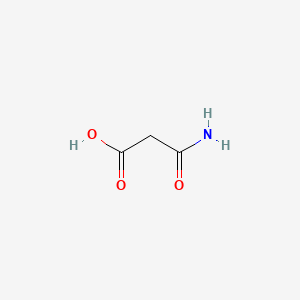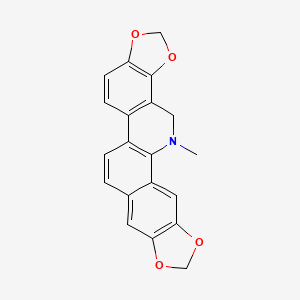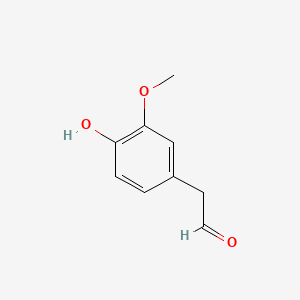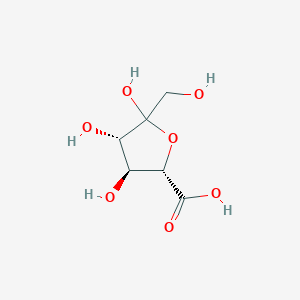
D-fructofuranuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-fructofuranuronic acid is the furanose form of D-fructuronic acid. It derives from a D-fructofuranose. It is a conjugate acid of a D-fructofuranuronate.
Wissenschaftliche Forschungsanwendungen
Efficient Catalytic Conversion
D-fructofuranuronic acid, a derivative from fructose, can be efficiently catalyzed to produce hydroxymethylfurfural (HMF), a valuable biomass-derived platform chemical. Wang et al. (2011) developed a novel carbon-based solid acid catalyst that showed high yield in this conversion, highlighting its potential for green chemistry applications (Wang et al., 2011).
Mechanism of Acid-Catalyzed Conversion
In a study by Yang, Pidko, and Hensen (2012), the mechanism of acid-catalyzed glucose and fructose reactions was explored using density functional theory (DFT). They observed that fructose dehydration by Bronsted acids initiates reactions toward the formation of HMF and levulinic acid (LA), showing the importance of fructose in biorefinery platform product development (Yang, Pidko, & Hensen, 2012).
Kinetic Modeling of Sulfuric Acid Catalyzed Conversion
Fachri et al. (2015) conducted a kinetic study on the conversion of D-fructose to HMF and LA using sulfuric acid, contributing to the understanding of reaction dynamics in biomass-derived chemical production (Fachri et al., 2015).
Conversion to Biofuel
Morales et al. (2017) demonstrated the production of 5-ethoxymethyl furfural (EMF), a biofuel, from fructose using sulfonic mesostructured silica as a catalyst. This study offers an alternative route for advanced biofuel production (Morales et al., 2017).
Fructan Content Analysis in Wheat Grain
Verspreet et al. (2012) developed an improved method for measuring fructans in wheat grains. This method aids in determining the average degree of polymerization of fructans, which is crucial for understanding the nutritional aspects of wheat (Verspreet et al., 2012).
Eigenschaften
Produktname |
D-fructofuranuronic acid |
|---|---|
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2S,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6?/m1/s1 |
InChI-Schlüssel |
PTCIWUZVDIQTOW-XDJBDKDSSA-N |
Isomerische SMILES |
C(C1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



